molecular formula C13H13NO2 B2453815 Ethyl 4-phenyl-1H-pyrrole-2-carboxylate CAS No. 127572-58-1

Ethyl 4-phenyl-1H-pyrrole-2-carboxylate

Cat. No.: B2453815
CAS No.: 127572-58-1
M. Wt: 215.252
InChI Key: LZIPFRQBFFKOTK-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-1H-pyrrole-2-carboxylate is a chemical compound with the CAS Number: 127572-58-1 . It has a molecular weight of 215.25 . The IUPAC name for this compound is this compound . It is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13NO2/c1-2-16-13(15)12-8-11(9-14-12)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. The InChI key, which is a hashed version of the full InChI, is LZIPFRQBFFKOTK-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 215.25 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Pyrrole Derivatives

Ethyl 4-phenyl-1H-pyrrole-2-carboxylate is involved in the synthesis of various pyrrole derivatives. A general synthesis method for 1H-pyrrole-2-carboxylic acid derivatives involves the reaction of 2H-azirines with enamines, producing 2,3- and 3,4-dihydropyrroles. This method yields compounds like ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate in moderate to high yields (Law et al., 1984).

Characterization and Properties

This compound derivatives have been characterized using spectroscopic techniques such as NMR, UV-Visible, and FT-IR. These studies, often combined with theoretical findings, provide insights into their structural and vibrational properties. For instance, a pyrrole-containing chalcone derivative was studied for its vibrational analysis and nonlinear optical properties (Singh et al., 2014).

Spiro Heterocyclization

Ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates, related to this compound, have been used in spiro heterocyclization reactions. These reactions produce complex structures like ethyl 2-amino-3-cyano-1′-cyclohexyl-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylates (Dmitriev et al., 2015).

Synthesis of Non-linear Optical Materials

This compound derivatives have shown potential in the synthesis of materials with non-linear optical (NLO) properties. The first hyperpolarizability of these compounds has been calculated, indicating their suitability as NLO materials. This application is particularly relevant in the development of new photonic and optoelectronic devices (Singh et al., 2014).

Chemosensor Applications

Derivatives of this compound have been used in developing colorimetric chemosensors. These compounds, based on hybrid hydrazo/azo dye systems, can selectively recognize metal cations like Cu2+, Zn2+, and Co2+. This property is significant in environmental monitoring and analytical chemistry (Aysha et al., 2021).

Safety and Hazards

The safety information for Ethyl 4-phenyl-1H-pyrrole-2-carboxylate includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

ethyl 4-phenyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)12-8-11(9-14-12)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIPFRQBFFKOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Sodium metal (900 mg, 41.0 mmol) was added to dry ethanol (150 mL) and allowed to dissolve over 30 min. Glycine methyl ester hydrochloride (3.2 g, 25.0 mmol) and (3-dimethylamino-2-phenyl-prop-2-enylidene)-dimethyl-ammonium perchlorate (5.0 g, 16.0 mmol) were added successively and the reaction mixture heated at reflux for 16 h. Ethanol was evaporated in vacuo, the residue diluted with water and extracted with chloroform. The organic layer was washed with water, brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The crude product obtained was purified by column chromatography over neutral alumina using 10% ethyl acetate in petroleum ether as eluent to afford ethyl 4-phenyl-1H-pyrrole-2-carboxylate (2.0 g, 57%) as a solid.
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
(3-dimethylamino-2-phenyl-prop-2-enylidene)-dimethyl-ammonium perchlorate
Quantity
5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium metal (119 mg, 5.1 mmol) was added to EtOH (15 mL) and stirred for 30 minutes. Glycine ethyl esater hydrochloride (345 mg, 2.47 mmol) and (3-dimethylamino-2-phenyl-allylidene)-dimethyl-ammonium; perchlorate (500 mg, 1.65 mmol) was then added. The resulting mixture was stirred and heated to reflux for 2 hrs. Evaporated the reaction mixture to get the residue. The residue was diluted with cold water and extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure to get the residue. The residue obtained was purified by column chromatography (using silicagel of 60-120 mesh and 10% EtOAc in Hexane as eluent) to afford 113 mg (31.83% yield) of 4-phenyl-1H-pyrrole-2-carboxylic acid ethyl ester. LCMS Purity: 98.96%. 1H NMR (CDCl3): δ 9.2 (bs, 1H), 7.58 (d, 2H), 7.42 (t, 2H), 7.26 (m, 3H), 4.4 (q, 2H), 1.4 (t, 3H).
Quantity
119 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
345 mg
Type
reactant
Reaction Step Two
Name
(3-dimethylamino-2-phenyl-allylidene)-dimethyl-ammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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